2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
Overview
Description
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Resolution and Pharmaceutical Synthesis
One significant application of this compound is in the enzymatic resolution of cyclic quaternary α-amino esters, as demonstrated by Li, Rantapaju, and Kanerva (2011). They studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B. This process resulted in enantiomers with excellent enantioselectivity and theoretical yields, highlighting the compound's utility in creating specific amino acid enantiomers for pharmaceutical purposes (Li, Rantapaju, & Kanerva, 2011).
Chemical Linkers in Peptide Synthesis
Another application is found in the field of peptide synthesis. Hsieh, Wu, and Chen (1998) utilized a novel compound, dihydropyran-2-carboxylic acid, related to the amino acid structure for linking an amino alcohol and an amine resin. This demonstrates the potential of using similar compounds as bifunctional linkers for the solid-phase synthesis of peptide alcohols, suggesting that 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride could serve a similar purpose in peptide synthesis (Hsieh, Wu, & Chen, 1998).
Amino Acid Derived Ionic Liquids
Ohno and Fukumoto (2007) explored the creation of amino acid derived ionic liquids, indicating a broader applicability of amino acids in creating functional materials. They detailed how amino acids, with their carboxylic acid residues and amino groups, can form diverse ionic liquids with unique properties. This insight suggests potential applications for this compound in creating new materials with tailored properties (Ohno & Fukumoto, 2007).
Supramolecular Chemistry
In supramolecular chemistry, Jin et al. (2011) demonstrated the role of 2-aminoheterocyclic compounds in forming binary supramolecular organic salts with carboxylic acid derivatives. This study underscores the importance of amino acids and their derivatives in constructing complex molecular architectures through hydrogen bonding and other non-covalent interactions. It implies that compounds like this compound can be instrumental in designing new supramolecular structures (Jin et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a major component of the extracellular matrix .
Mode of Action
The compound binds to DDR1, inhibiting its kinase activity . This binding is characterized by a dissociation constant (Kd) of 5.9 nM, indicating a strong affinity between the compound and DDR1 .
Biochemical Pathways
By inhibiting DDR1, this compound affects the signaling pathways downstream of DDR1 . These pathways are involved in various cellular processes, including cell adhesion, proliferation, differentiation, and migration .
Result of Action
The inhibition of DDR1 by this compound can lead to changes in cellular behavior. For instance, it may affect cell adhesion to the extracellular matrix, cell proliferation rates, and the ability of cells to differentiate and migrate .
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBGNZQKMUMUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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